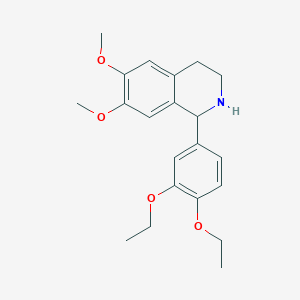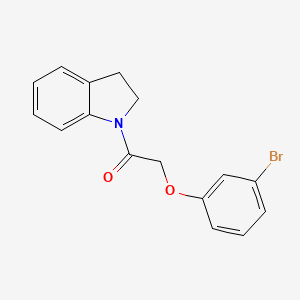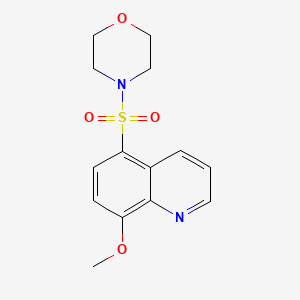
1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family This compound is characterized by its unique structure, which includes both diethoxy and dimethoxy functional groups attached to a phenyl ring and a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3,4-diethoxybenzaldehyde, which is then subjected to a Pictet-Spengler reaction with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by occupying their active sites or activate receptors by mimicking natural ligands .
Comparison with Similar Compounds
1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared to other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar phenyl group but includes additional functional groups that confer different chemical properties.
3,4-Diethoxybenzyl alcohol: This compound shares the diethoxyphenyl group but lacks the tetrahydroisoquinoline core, resulting in different reactivity and applications.
Properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C21H27NO4/c1-5-25-17-8-7-15(12-20(17)26-6-2)21-16-13-19(24-4)18(23-3)11-14(16)9-10-22-21/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3 |
InChI Key |
MFMMJAAVIGZLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11512041.png)
![2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11512061.png)
![N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B11512067.png)
![8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512068.png)
![7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11512070.png)
![1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11512073.png)
![1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11512079.png)
![2,4-dichloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11512080.png)
![1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11512082.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide](/img/structure/B11512083.png)


![1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B11512102.png)
![4-Chloro-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid](/img/structure/B11512105.png)
